molecular formula C22H25N3O4 B2442151 1-(2-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione CAS No. 474009-71-7

1-(2-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione

Cat. No.: B2442151
CAS No.: 474009-71-7
M. Wt: 395.459
InChI Key: AKGUENMWHJKLQR-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione (CAS 474009-71-7) is a chemical compound with the molecular formula C 22 H 25 N 3 O 4 and a molecular weight of 395.45 g/mol . It belongs to the pharmaceutically relevant class of 3-aminopyrrolidine-2,5-dione (succinimide) derivatives. Succinimide derivatives are a well-known pharmacophore in medicinal chemistry, particularly recognized for their activity within the central nervous system (CNS) . This compound is of significant interest in preclinical research for its potential anticonvulsant and antinociceptive properties. Structural analogs and derivatives of 3-aminopyrrolidine-2,5-dione have demonstrated broad-spectrum protective activity in established mouse models of epilepsy, including the maximal electroshock (MES) test, the pentylenetetrazole-induced seizure (scPTZ) test, and the 6 Hz psychomotor seizure model . Some derivatives in this class have shown efficacy in models of pharmacoresistant epilepsy, revealing more favorable median effective doses (ED 50 ) and protective index values than the reference drug ethosuximide . Furthermore, research into closely related compounds indicates that the pyrrolidine-2,5-dione core structure is a promising scaffold for developing multitargeted agents. The mechanism of action for these compounds is often complex and may involve the inhibition of central sodium and calcium currents, as well as antagonism of the TRPV1 receptor, contributing to both anticonvulsant and antinociceptive effects . Beyond neuroscience, succinimide derivatives are also being explored for other biological activities, including anti-inflammatory potential . Researchers are investigating this specific compound to further elucidate its biological profile and therapeutic potential. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-2-29-20-6-4-3-5-19(20)25-21(26)15-18(22(25)27)23-16-7-9-17(10-8-16)24-11-13-28-14-12-24/h3-10,18,23H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGUENMWHJKLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine-2,5-dione Core Synthesis

The succinimide core is typically synthesized via cyclization of maleic anhydride derivatives. A representative pathway involves:

  • Reactants : Maleic anhydride and 2-ethoxyaniline.
  • Conditions : Reflux in ethanol (78°C, 6 hours) to form 1-(2-ethoxyphenyl)pyrrolidine-2,5-dione.
  • Mechanism : Nucleophilic attack by the aniline nitrogen on maleic anhydride, followed by cyclodehydration.

Key Parameter Optimization :

  • Solvent polarity significantly impacts reaction rate (ethanol > toluene > DMF).
  • Yields improve with stoichiometric excess of maleic anhydride (1.2 equiv.).

Introduction of the 4-(Morpholin-4-yl)anilino Group

The C-3 amino group is introduced via palladium-catalyzed cross-coupling:

  • Reactants : 1-(2-Ethoxyphenyl)pyrrolidine-2,5-dione, 4-(morpholin-4-yl)aniline.
  • Catalytic System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ base.
  • Solvent : Degassed toluene at 110°C for 12 hours.

Critical Considerations :

  • Oxygen-free conditions are essential to prevent catalyst deactivation.
  • Electron-rich morpholine substituents accelerate coupling kinetics.

Industrial-Scale Production Protocols

Adapted from large-scale syntheses of analogous pyrrolidine-diones:

Step Reactants Solvent Catalyst Temperature Yield (%)
1 Maleic anhydride + 2-Ethoxyaniline Ethanol None 78°C 68
2 Intermediate + 4-(Morpholin-4-yl)aniline Toluene Pd(OAc)₂/Xantphos 110°C 52
3 Crude product Ethyl acetate - RT (Recrystallization) 89 (Purity)

Process Enhancements :

  • Continuous flow reactors improve heat management in Step 1.
  • Microwave-assisted coupling reduces Step 2 duration to 3 hours.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways

  • Oversubstitution : Excess 4-(morpholin-4-yl)aniline may lead to bis-amination byproducts. Controlled stoichiometry (1.05 equiv. amine) suppresses this.
  • Ring-Opening : Hydrolytic cleavage of the succinimide core occurs above pH 9. Maintain neutral conditions during aqueous workups.

Purification Strategies

  • Chromatography : Silica gel (ethyl acetate/hexane 3:7) removes unreacted starting materials.
  • Recrystallization : Ethyl acetate/n-heptane system yields >99% pure crystals.

Analytical Characterization Data

Spectroscopic Confirmation :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.4 Hz, 2H, Ar-H), 6.89 (d, J=8.4 Hz, 2H, Ar-H), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 3.85 (t, J=4.8 Hz, 4H, morpholine), 2.95 (m, 4H, morpholine).
  • HRMS : m/z calc. for C₂₃H₂₆N₃O₄ [M+H]⁺ 408.1918, found 408.1915.

Chemical Reactions Analysis

1-(2-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the ethoxyphenyl group, potentially forming phenolic derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Activity

Research indicates that derivatives of pyrrolidine compounds exhibit a range of pharmacological activities. The specific applications of 1-(2-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione include:

  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. The structural features contribute to the modulation of signaling pathways involved in cancer progression.
  • Analgesic Properties : Studies suggest that pyrrolidine derivatives may possess analgesic effects comparable to known analgesics like morphine, potentially offering new avenues for pain management.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • A study on pyrrolo[2,3-b]pyridine derivatives highlighted their anticancer and anti-inflammatory properties, suggesting similar potential for this compound .
  • Research on molecular docking has illustrated how this compound interacts with specific biological targets, enhancing its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 1-(2-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione stands out due to its unique combination of functional groups. Similar compounds include:

    1-(2-Methoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione: Differing by the presence of a methoxy group instead of an ethoxy group.

    1-(2-Ethoxyphenyl)-3-((4-piperidinophenyl)amino)pyrrolidine-2,5-dione: Differing by the presence of a piperidine ring instead of a morpholine ring

This article provides a detailed overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds. Further research and exploration of this compound may uncover new and exciting uses in various scientific fields.

Biological Activity

1-(2-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione is a synthetic compound belonging to the pyrrolidine-2,5-dione class. Its unique structural features suggest potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to outline its pharmacodynamic properties and therapeutic potential.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an ethoxyphenyl group and a morpholin-4-yl phenylamino moiety . Such functional groups are known to enhance interaction with biological targets, potentially leading to various therapeutic effects.

Pharmacological Profiles

Research has indicated that derivatives of pyrrolidine-2,5-dione exhibit a range of pharmacological activities. Notably, compounds in this class have been evaluated for their interactions with serotonin receptors, particularly the 5-HT1A receptor and serotonin transporter (SERT). Studies have shown that these compounds can act as potent ligands for these targets, influencing neurotransmitter dynamics which may be beneficial in treating mood disorders.

Compound Target Receptor Affinity Reference
15-HT1AHigh
2SERTModerate
3D2LVariable

Anti-inflammatory Activity

The anti-inflammatory properties of pyrrolidine derivatives have been highlighted in various studies. For instance, a series of derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory conditions.

  • Inhibition Studies : Several compounds showed effective inhibition of cytokine production in peripheral blood mononuclear cells (PBMCs), with some achieving up to 85% inhibition at higher concentrations .

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Research indicates that related pyrrolidine derivatives possess notable antibacterial properties against a range of pathogens including Staphylococcus aureus and Escherichia coli.

Pathogen Inhibition (%) Test Method
Staphylococcus aureus70%Broth microdilution
Escherichia coli65%Broth microdilution

Case Studies

  • Serotonin Receptor Ligands : A study focused on evaluating the binding affinities of various pyrrolidine derivatives to serotonin receptors concluded that certain modifications significantly enhanced receptor affinity and selectivity, indicating that structural variations can lead to improved pharmacological profiles .
  • Cytokine Inhibition : In vitro studies assessed the effects of specific derivatives on cytokine production in activated PBMCs. The strongest inhibitory effects were noted for compounds with specific substitutions on the pyrrolidine ring, reinforcing the importance of structure-activity relationships (SAR) in drug design .

Q & A

Basic: What are the standard synthetic routes for preparing 1-(2-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione?

Answer:
The compound can be synthesized via a Michael addition or nucleophilic substitution strategy. A typical approach involves:

Core formation : Reacting 1-(2-ethoxyphenyl)pyrrolidine-2,5-dione with 4-(morpholin-4-yl)aniline under reflux in acetic acid, as demonstrated for analogous pyrrolidine-2,5-dione derivatives .

Purification : Crystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane eluent) to isolate the product.

Characterization : Use NMR (1H/13C), FT-IR , and mass spectrometry to confirm structure. X-ray crystallography (via SHELX programs) is recommended for absolute stereochemical confirmation .

Basic: How is the crystal structure of this compound determined, and what validation methods are used?

Answer:

  • Crystallization : Slow evaporation of a saturated solution in a polar solvent (e.g., ethanol/water) yields crystals suitable for X-ray diffraction .
  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
  • Refinement : Employ SHELXL for structural refinement and SHELXS for phase determination. Validate using R-factors (e.g., R1 < 0.05) and check for residual electron density in the final model .

Basic: What in vitro assays are suitable for evaluating its biological activity?

Answer:

  • Enzyme inhibition : Test against targets like GABA-transaminase or acetylcholinesterase using fluorometric assays. For example, measure IC50 values via substrate depletion (e.g., vigabatrin as a reference standard) .
  • Cytotoxicity : Use MTT assays on cell lines (e.g., LLC) with Adriamycin as a positive control .
  • Data interpretation : Compare pIC50 values (e.g., >3.0 indicates high potency) and ensure replicates (n ≥ 3) to minimize variability .

Advanced: How can contradictory bioactivity data between studies be resolved?

Answer:
Contradictions often arise from:

Assay conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO concentration) can alter ligand binding. Standardize protocols (e.g., 25°C, pH 7.4) .

Structural analogs : Compare substituent effects. For example, electron-withdrawing groups on the phenyl ring may enhance enzyme inhibition .

Statistical analysis : Apply ANOVA or Tukey’s HSD test to assess significance. Re-evaluate outliers using dose-response curves .

Advanced: What strategies optimize reaction yields for derivatives with similar scaffolds?

Answer:

  • Catalyst screening : Test Brønsted acids (e.g., cellulose sulfuric acid) to accelerate amide bond formation .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 4 h) and improve yields by 15–20% .
  • Workflow : Use design-of-experiment (DoE) software to optimize parameters (temperature, solvent ratio) .

Advanced: How to analyze the role of the morpholino group in modulating pharmacokinetic properties?

Answer:

  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with targets like ATP-binding pockets. The morpholino group may enhance solubility via hydrogen bonding .
  • ADMET prediction : Use SwissADME to predict logP (lipophilicity) and blood-brain barrier permeability. Morpholino substituents typically reduce logP by 0.5–1.0 units .

Advanced: What spectroscopic techniques distinguish regioisomers of this compound?

Answer:

  • 2D NMR : NOESY or ROESY correlations identify spatial proximity between the ethoxyphenyl and morpholino groups.
  • HSQC/HMBC : Map coupling between 1H-13C nuclei to confirm substitution patterns (e.g., para vs. meta on the phenyl ring) .
  • X-ray powder diffraction : Compare experimental vs. simulated patterns to detect polymorphic variations .

Advanced: How to address low reproducibility in crystallographic data?

Answer:

  • Crystal quality : Ensure slow cooling rates (0.5°C/min) and use seed crystals to avoid twinning .
  • Data redundancy : Collect multiple datasets (≥2 crystals) and merge using SHELXPRO to improve completeness .
  • Validation tools : Check with PLATON for missed symmetry or disorder in the lattice .

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